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molecular formula C16H11N B158619 1-Aminopyrene CAS No. 1606-67-3

1-Aminopyrene

Cat. No. B158619
M. Wt: 217.26 g/mol
InChI Key: YZVWKHVRBDQPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964721B2

Procedure details

3,6-dioxaoctanedioic acid (0.28 mmol) was dispersed in 100 ml of dichloromethane (CH2Cl2) in which 0.1 ml of oxalyl chloride ((COCl)2) and 15 μl of DMF were added, to prepare a solution. After the solution was stirred at ambient temperature for 4 hours, volatiles were removed from the solution and the residue was re-dissolved in a small amount of dichloromethane. After the solution was added slowly to dichloromethane solution in which 152 mg (0.70 mmol) of 1-aminopyrene and 0.2 ml (1.4 mmol) of triethylamine were dissolved, the solution was reacted at ambient temperature for 4 hours and the volatiles were removed. And then, the resulting product was partitioned between water and dichloromethane and the organic phase was separated and washed with water; the solvent was removed from the obtained organic phase; and then, re-crystallization was carried out with a solvent combination of dichloromethane and methanol. The target product, a pyrene compound of 3,6-dioctanedioic acid was obtained (reddish green solid, yield: 65%).
Quantity
0.28 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 μL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
C(O)(=O)COCCOCC(O)=O.C(Cl)(=O)C(Cl)=O.N[C:20]1[C:33]2[C:34]3=[C:35]4[C:30](=[CH:31][CH:32]=2)[CH:29]=[CH:28][CH:27]=[C:26]4[CH:25]=[CH:24][C:23]3=[CH:22][CH:21]=1.C(N(CC)CC)C>ClCCl.CN(C=O)C>[CH:27]1[C:26]2[C:35]3=[C:34]4[C:23](=[CH:24][CH:25]=2)[CH:22]=[CH:21][CH:20]=[C:33]4[CH:32]=[CH:31][C:30]3=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
0.28 mmol
Type
reactant
Smiles
C(COCCOCC(=O)O)(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
152 mg
Type
reactant
Smiles
NC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the solution was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to prepare a solution
CUSTOM
Type
CUSTOM
Details
volatiles were removed from the solution
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in a small amount of dichloromethane
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
CUSTOM
Type
CUSTOM
Details
the solution was reacted at ambient temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed
CUSTOM
Type
CUSTOM
Details
And then, the resulting product was partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the obtained organic phase
CUSTOM
Type
CUSTOM
Details
and then, re-crystallization

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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